N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid
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Description
N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C9H14F3NO2 and its molecular weight is 225.211. The purity is usually 95%.
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Scientific Research Applications
Oxidative Synthesis of Functionalized 1,4-Dihydropyridines
- Application : An oxidative condensation process using N,N-dimethylenaminones with amines to form 1,4-dihydropyridines, promoted by oxone and trifluoroacetic acid, demonstrates an atom-economic and environmentally friendly approach in organic synthesis (Yu et al., 2015).
Protonation of Amides
- Application : Studies using N,N-dimethylacetamide and N-methylacetamide in mixtures of trifluoroacetic acid indicate the potential for proton transfer from -COOH to the amide molecule, providing insights into chemical interactions and protonation mechanisms (Tam & Klotz, 1973).
Direct Synthesis of Amides from Carboxylic Acids and Amines
- Application : This approach highlights the use of B(OCH2CF3)3 for the effective direct amidation of a variety of carboxylic acids with a broad range of amines, using trifluoroacetic acid, and is notable for its simplicity and minimal requirement for purification steps (Lanigan et al., 2013).
Nucleophilic Nitrogen-Nitrogen Exchange Reaction
- Application : This research describes the facile aromatic nucleophilic substitution reaction of N,N-dimethyl-1-naphthylamine with various amines using trifluoroacetic acid, showcasing the potential for efficient nitrogen-nitrogen exchange in organic synthesis (Hojo et al., 1987).
Catalyst-Free One-Pot Reductive Alkylation
- Application : Demonstrating a catalyst-free approach, this study uses sodium borohydride in 2,2,2-trifluoroethanol for the reductive alkylation of primary and secondary amines, as well as N,N-dimethylation of amino acids, emphasizing a simple and efficient method with the potential for wide applicability in organic synthesis (Tajbakhsh et al., 2011).
Trifluoroacetic Acid Catalyzed Reactions
- Application : The study highlights the use of trifluoroacetic acid as an efficient catalyst in various synthetic processes, such as the synthesis of N-aryl/alkyl-3-aminodihydropyrrol-2-one-4-carboxylates, demonstrating its versatility and effectiveness in facilitating complex organic reactions (Lashkari et al., 2018).
Properties
IUPAC Name |
N,N-dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.C2HF3O2/c1-5-7(6-2)8(3)4;3-2(4,5)1(6)7/h1,7H,6H2,2-4H3;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNQUIZCOJPSKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)N(C)C.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.